
3-Bromo-5-(4-chlorophenyl)-4-methoxy-1-methylpyridin-2(1h)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-5-(4-chlorophenyl)-4-methoxy-1-methylpyridin-2(1h)-one: is a heterocyclic organic compound that features a pyridinone core substituted with bromine, chlorophenyl, methoxy, and methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-(4-chlorophenyl)-4-methoxy-1-methylpyridin-2(1h)-one can be achieved through a multi-step process involving the following key steps:
Formation of the Pyridinone Core: The pyridinone core can be synthesized through a cyclization reaction involving appropriate precursors such as 4-chlorobenzaldehyde, methylamine, and acetoacetic ester under acidic or basic conditions.
Bromination: The bromination of the pyridinone core can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.
Final Product Isolation: The final product can be isolated through recrystallization or chromatographic techniques.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-5-(4-chlorophenyl)-4-methoxy-1-methylpyridin-2(1h)-one: undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dehalogenated products.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form biaryl or styrene derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium methoxide, potassium thiolate, or primary amines in solvents like ethanol or dimethylformamide.
Oxidation Reactions: Reagents like hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetonitrile.
Reduction Reactions: Reagents like lithium aluminum hydride or palladium on carbon in solvents like tetrahydrofuran.
Coupling Reactions: Catalysts like palladium acetate, bases like potassium carbonate, and solvents like toluene or dimethyl sulfoxide.
Major Products Formed
Substitution Products: Various substituted pyridinones depending on the nucleophile used.
Oxidation Products: N-oxides of the pyridinone core.
Reduction Products: Dehalogenated pyridinones.
Coupling Products: Biaryl or styrene derivatives.
Applications De Recherche Scientifique
3-Bromo-5-(4-chlorophenyl)-4-methoxy-1-methylpyridin-2(1h)-one: has several scientific research applications, including:
Medicinal Chemistry: Potential use as a scaffold for the development of new pharmaceuticals targeting various diseases.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Investigated for its potential biological activities such as antimicrobial, anticancer, or anti-inflammatory properties.
Material Science: Explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 3-Bromo-5-(4-chlorophenyl)-4-methoxy-1-methylpyridin-2(1h)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The exact pathways involved would depend on the specific biological context and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Bromo-5-(4-fluorophenyl)-4-methoxy-1-methylpyridin-2(1h)-one
- 3-Bromo-5-(4-methylphenyl)-4-methoxy-1-methylpyridin-2(1h)-one
- 3-Bromo-5-(4-nitrophenyl)-4-methoxy-1-methylpyridin-2(1h)-one
Comparison
- Uniqueness : The presence of the 4-chlorophenyl group in 3-Bromo-5-(4-chlorophenyl)-4-methoxy-1-methylpyridin-2(1h)-one imparts unique electronic and steric properties compared to its analogs with different substituents on the phenyl ring.
- Reactivity : The reactivity of the compound in various chemical reactions may differ based on the nature of the substituents on the phenyl ring, affecting the overall yield and selectivity of the reactions.
Propriétés
Numéro CAS |
920490-87-5 |
|---|---|
Formule moléculaire |
C13H11BrClNO2 |
Poids moléculaire |
328.59 g/mol |
Nom IUPAC |
3-bromo-5-(4-chlorophenyl)-4-methoxy-1-methylpyridin-2-one |
InChI |
InChI=1S/C13H11BrClNO2/c1-16-7-10(8-3-5-9(15)6-4-8)12(18-2)11(14)13(16)17/h3-7H,1-2H3 |
Clé InChI |
OZMGRQOZSMNFAU-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(C(=C(C1=O)Br)OC)C2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


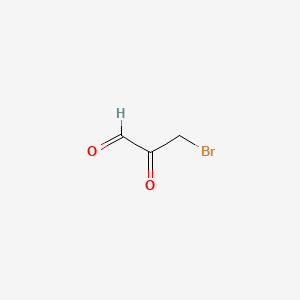
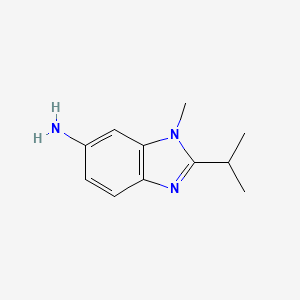
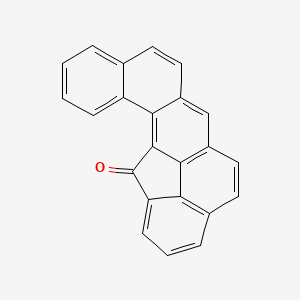
![2-N-[1-(3H-benzimidazol-5-yl)ethyl]-4-N-(5-cyclobutyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine](/img/structure/B12641301.png)
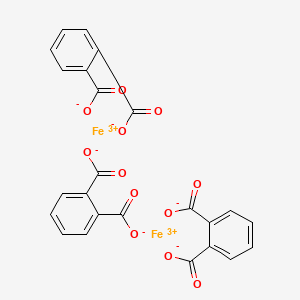
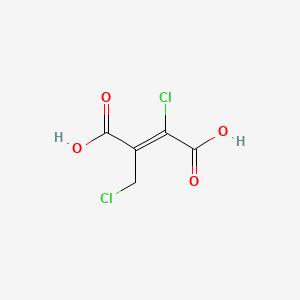
![2-(2,4-Dichlorophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-amine](/img/structure/B12641318.png)
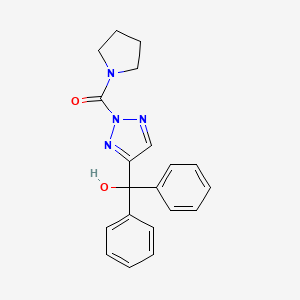
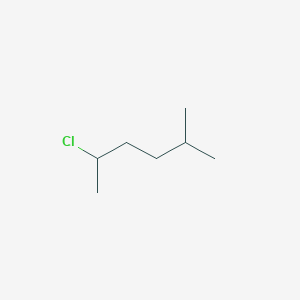
![[3-(Cyclopropylmethoxy)-6-methylpyridin-2-yl]methanol](/img/structure/B12641346.png)
![2-Pyridinecarboxamide, N-[3-[(6R)-8-amino-6-(difluoromethyl)-5,6-dihydroimidazo[1,2-a]pyrazin-6-yl]-4-fluorophenyl]-5-fluoro-](/img/structure/B12641350.png)
![(R)-6-[1-(4-Cyano-3-methylphenyl)-5-cyclopentyl-4,5-dihydro-1H-pyrazol-3-yl]-2-methoxynicotinic acid](/img/structure/B12641356.png)
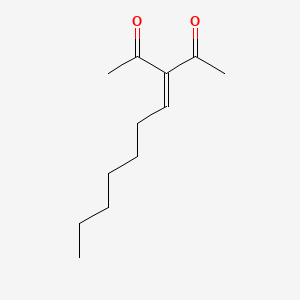
![2,6-Bis{2-[3,4-bis(dodecyloxy)phenyl]ethenyl}pyridine](/img/structure/B12641375.png)
